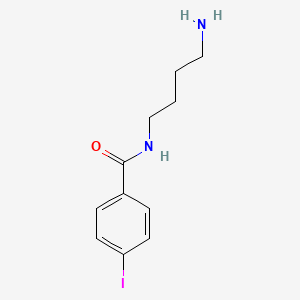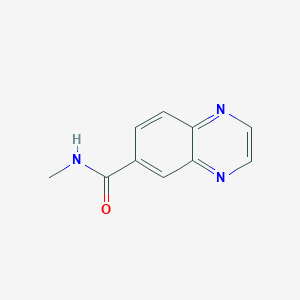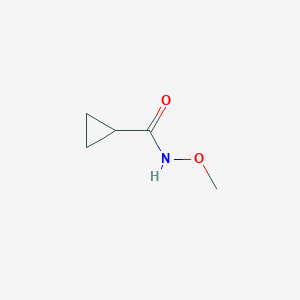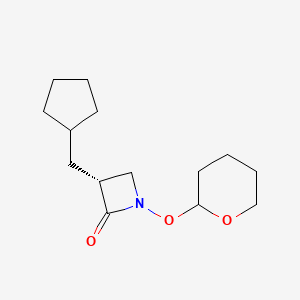
(3r)-3-(Cyclopentylmethyl)-1-(tetrahydro-2h-pyran-2-yloxy)azetidin-2-one
Descripción general
Descripción
(3R)-3-(Cyclopentylmethyl)-1-(tetrahydro-2H-pyran-2-yloxy)azetidin-2-one, commonly referred to as CPM-THP, is a synthetic compound with a variety of applications in chemical synthesis and scientific research. CPM-THP has a wide range of properties that make it a useful reagent in a variety of organic and inorganic synthesis processes. It is also used in a variety of scientific research applications, such as drug development and biological studies.
Aplicaciones Científicas De Investigación
Synthesis and Structural Applications
- Bicyclic azetidin-3-ones, similar in structure to (3r)-3-(cyclopentylmethyl)-1-(tetrahydro-2h-pyran-2-yloxy)azetidin-2-one, have been explored as scaffolds for synthesizing highly substituted azetidines. These compounds show potential as intermediates for novel complex azetidine synthesis (Martínez & Fleet, 2014).
Pharmaceutical Synthesis and Drug Development
- The molecule has been involved in the synthesis of specific platinum compounds. For example, 2-(4-(tetrahydro-2H-pyran-2-yloxy)-undecyl)-propane-1,3-diamminedichloroplatinum(II), a novel platinum compound, was synthesized to overcome cisplatin resistance and induce apoptosis through pathways different from cisplatin (Dietrich et al., 2008).
Synthesis of Biologically Active Compounds
- The compound has been utilized in the synthesis of azetidin-2-one containing pyrazoline derivatives, which were evaluated for their antimicrobial activity. This highlights its use in creating biologically active molecules (Shailesh, Pankaj, & Patel Amr, 2012).
Chemical Transformations and Reactions
- It has been involved in various chemical transformations and reactions. For example, treatment of certain azetidin-2-one derivatives with ethyl diazoacetate in the presence of a Lewis acid yielded novel azetidin-2-one isomers, illustrating its reactivity and versatility in chemical synthesis (Cainelli et al., 2002).
Role in Synthesis of Heterocyclic Compounds
- The compound has been used in the synthesis of bridgedhead azolopyrimidines and imidazothiazines, demonstrating its utility in creating diverse heterocyclic compounds of potential therapeutic importance (Ram, Srivastava, & Goel, 2003).
Propiedades
IUPAC Name |
(3R)-3-(cyclopentylmethyl)-1-(oxan-2-yloxy)azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c16-14-12(9-11-5-1-2-6-11)10-15(14)18-13-7-3-4-8-17-13/h11-13H,1-10H2/t12-,13?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPWYYQBQRRHFJ-PZORYLMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2CN(C2=O)OC3CCCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C[C@@H]2CN(C2=O)OC3CCCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3r)-3-(Cyclopentylmethyl)-1-(tetrahydro-2h-pyran-2-yloxy)azetidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(Difluoromethoxy)phenyl]prop-2-yn-1-amine](/img/structure/B1400711.png)
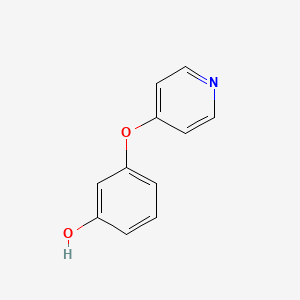
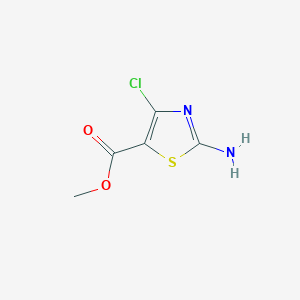
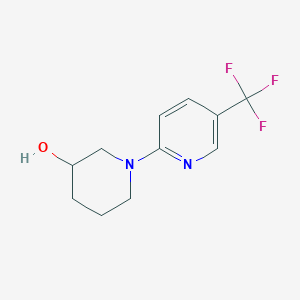


![[5-Fluoro-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1400721.png)

